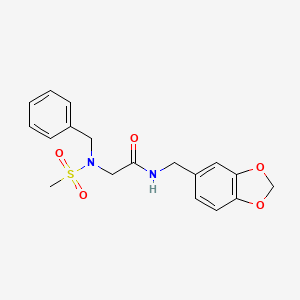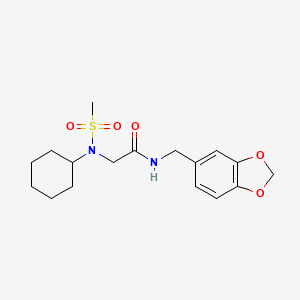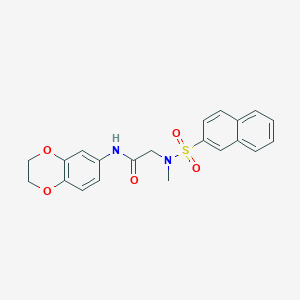![molecular formula C17H27N3O3S B3450757 N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B3450757.png)
N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide
Overview
Description
N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide, also known as PEP005, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for the development of new cancer therapies.
Mechanism of Action
N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide works by activating protein kinase C (PKC) in cancer cells. PKC is an enzyme that plays a key role in cell signaling and regulation. When activated, PKC triggers a series of downstream signaling events that ultimately lead to apoptosis in cancer cells. This compound has been found to be highly selective for PKC, which makes it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. This compound has also been found to have anti-inflammatory effects, which may contribute to its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide has several advantages for use in lab experiments. It is highly selective for PKC, which makes it a useful tool for studying the role of PKC in cancer cells. This compound has also been found to be effective against a variety of cancer cell lines, which makes it a versatile compound for use in cancer research. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its use in some labs.
Future Directions
There are several future directions for research on N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide. One area of research is the development of new cancer therapies based on this compound. This may involve the development of new formulations of this compound that are more effective and less toxic than current cancer treatments. Another area of research is the exploration of the anti-inflammatory effects of this compound, which may lead to the development of new treatments for inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment.
Scientific Research Applications
N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide has been extensively studied for its potential use in cancer treatment. It has been found to be effective against a variety of cancer cell lines, including melanoma, breast cancer, and prostate cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-3-18-11-13-19(14-12-18)17(21)15-20(24(2,22)23)10-9-16-7-5-4-6-8-16/h4-8H,3,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKTVDVOQZCFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylphenoxy]acetate](/img/structure/B3450674.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3450677.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B3450685.png)
![N-(3-acetylphenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3450709.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-furylmethyl)acetamide](/img/structure/B3450713.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B3450716.png)
![4-benzyl-1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B3450717.png)
![2-allyl-6-[({1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amino)methyl]phenol](/img/structure/B3450724.png)
![2-methoxy-6-[({1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amino)methyl]phenol](/img/structure/B3450727.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3450739.png)



![N-cyclopropyl-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3450771.png)